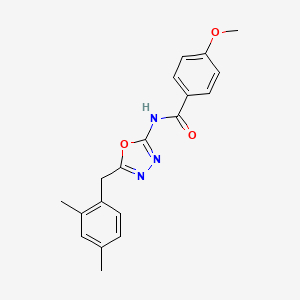

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(25-17)20-18(23)14-6-8-16(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZMVWCCYJAQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylbenzyl hydrazine with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.

Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.

Substitution: Nucleophiles like halides, amines, or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts if necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key Compounds for Comparison :

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) Substituents: Sulfanyl-linked thiazole and 2,4-dimethylphenyl. Molecular Weight: 389 g/mol. Melting Point: 134–178°C. Key Features: The sulfanyl bridge introduces polarity, contrasting with the direct benzyl linkage in the target compound. The presence of a thiazole ring may enhance antimicrobial activity .

N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a)

- Substituents : Sulfonylpiperidinyl and 2,4-dimethylphenyl.

- Key Features : The sulfonylpiperidinyl group increases steric hindrance and solubility compared to the 2,4-dimethylbenzyl group in the target compound. Reported to exhibit lipoxygenase (LOX) inhibition activity .

4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)methoxy)benzamide (5a)

- Substituents : 4-Chlorophenyl and methoxybenzamide.

- Molecular Weight : 375 g/mol.

- Melting Point : 184°C.

- Key Features : The 4-chloro substituent is electron-withdrawing, contrasting with the electron-donating 4-methoxy group in the target compound. This difference may influence receptor-binding affinity .

Structural Comparison Table :

*Estimated based on structural similarity.

Physicochemical and Spectral Properties

Biological Activity

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the class of oxadiazoles. This compound exhibits a unique structure that may contribute to various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The oxadiazole moiety is particularly noted for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The compound features a 2,4-dimethylbenzyl group attached to the oxadiazole ring and a methoxy group on the benzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 364.4 g/mol |

| Structure | Chemical Structure |

| CAS Number | 954599-62-3 |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains. The presence of the 2,4-dimethylbenzyl substituent may enhance this activity through improved binding interactions with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The oxadiazole ring is known for its ability to interact with DNA and inhibit cell proliferation. In vitro assays have demonstrated that derivatives can induce apoptosis in cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| Related Oxadiazole | HCT 116 | 6.0 |

| Related Oxadiazole | HEK 293 | 8.0 |

These findings highlight the potential for further development of this compound as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with key enzymes involved in inflammatory processes or DNA replication.

- Receptor Modulation : Binding to specific receptors that mediate cellular responses to stress or damage.

- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells leading to apoptosis.

Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of various oxadiazole derivatives including this compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable activity with minimum inhibitory concentrations (MIC) ranging from 8 µM to 16 µM against selected strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the preparation of the oxadiazole ring via cyclization of acylhydrazides using dehydrating agents (e.g., POCl₃ or SOCl₂) under reflux .

- Step 2 : Introduce the 2,4-dimethylbenzyl moiety via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .

- Step 3 : Attach the 4-methoxybenzamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous conditions .

- Optimization : Monitor reaction progress with TLC/HPLC. Adjust stoichiometry (1.2–1.5 eq. of coupling agents) and reaction time (12–24 hrs) to mitigate side products .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the oxadiazole ring (δ 8.1–8.3 ppm for protons adjacent to N) and methoxy group (δ 3.8–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- Resolving Discrepancies : Cross-validate with computational tools (e.g., PubChem’s NMR predictor) and repeat experiments under controlled humidity/temperature to minimize degradation .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening Workflow :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against S. aureus and C. albicans; compare MIC values to controls like fluconazole .

- Enzyme Inhibition : Test against lipoxygenase (LOX) or cholinesterase via spectrophotometric assays (e.g., LOX inhibition at 234 nm) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored through substituent modifications?

- SAR Strategies :

- Substituent Variation : Replace the 2,4-dimethylbenzyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to modulate electronic effects .

- Oxadiazole Ring Modifications : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to assess ring stability and target affinity .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies in enzyme active sites (e.g., CYP51 or LOX) .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

- Mechanistic Studies :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for targets like sterol 14α-demethylase (CYP51) .

- Crystallography : Resolve co-crystal structures (e.g., A. fumigatus CYP51) to identify key interactions (e.g., hydrogen bonds with heme propionates) .

- Cellular Pathways : Use transcriptomics (RNA-seq) to map downstream effects on apoptosis or oxidative stress markers .

Q. How should contradictory data between in vitro and in vivo models be addressed?

- Troubleshooting Framework :

- Bioavailability : Assess solubility (via shake-flask method) and metabolic stability (microsomal assays) to explain reduced in vivo efficacy .

- Model Selection : Validate findings in alternative in vivo models (e.g., zebrafish or murine infection models) to rule out species-specific effects .

- Dose Optimization : Conduct pharmacokinetic studies (Cₘₐₓ, t₁/₂) to refine dosing regimens .

Q. What strategies improve synthetic yields while maintaining purity in multistep reactions?

- Process Chemistry :

- Flow Reactors : Implement continuous flow systems for oxadiazole cyclization to enhance reproducibility and reduce side reactions .

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to reduce reaction times (e.g., Suzuki-Miyaura for aryl groups) .

- Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) for challenging separations .

Key Notes

- Sources : Prioritize peer-reviewed studies (e.g., PubChem , Sterol 14α-Demethylase crystallography ).

- Contradictions : Address variability in bioactivity data by standardizing assay protocols (e.g., CLSI for antimicrobial tests) .

- Advanced Tools : Leverage computational modeling (docking/MD simulations) to guide synthetic and mechanistic work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.